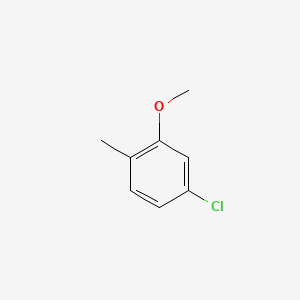

5-Chloro-2-methylanisole

Descripción

Overview of Anisole (B1667542) Compounds and Their Significance in Organic Chemistry

Anisole, or methoxybenzene, is a simple aromatic ether characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. fiveable.mevinatiorganics.comwikipedia.org This structural feature defines the fundamental reactivity of the molecule. The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which enriches the electron density of the aromatic ring. wikipedia.orggunjalindustries.com

Anisole and its derivatives are foundational to organic chemistry, serving as precursors in the synthesis of a wide array of more complex molecules. vinatiorganics.comwikipedia.org They are integral to the production of fragrances, pharmaceuticals, and dyes. vinatiorganics.comalfa-chemistry.com The ether linkage in anisoles is relatively stable, yet can be cleaved under specific, often harsh, conditions, adding to their synthetic versatility. alfa-chemistry.com

The Position of 5-Chloro-2-methylanisole within Substituted Anisole Chemistry

This compound, with the chemical formula C₈H₉ClO, is a disubstituted chloroanisole. smolecule.comnih.gov Its structure features a chlorine atom at the 5-position and a methyl group at the 2-position of the anisole ring. This specific substitution pattern dictates its chemical behavior and distinguishes it from other isomers. The interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing, yet ortho-, para-directing, chloro group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO nih.gov |

| Molecular Weight | 156.61 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid smolecule.com |

| Boiling Point | 204 °C biosynth.com |

| Flash Point | 83.3 °C biosynth.com |

| CAS Number | 40794-04-5 nih.gov |

This table presents key physicochemical data for this compound.

The synthesis of this compound can be approached through several routes. A common method involves the chlorination of 2-methylanisole (B146520). Another synthetic pathway starts with the methylation of 4-chloro-2-methylphenol. The specific reagents and reaction conditions are crucial for achieving the desired regioselectivity and yield.

Advanced Research Contexts and Open Questions

The study of compounds like this compound is not merely academic; it is driven by the pursuit of new synthetic methodologies and applications.

The selective functionalization of polyhalogenated arenes, where multiple identical halogen atoms are present, poses a significant challenge in synthetic chemistry. nih.govescholarship.org Achieving site-selectivity in cross-coupling reactions, for instance, is often difficult due to the similar reactivity of the carbon-halogen bonds. nih.gov Researchers are actively developing new catalytic systems and reaction conditions to control which halogen atom reacts, enabling the precise construction of complex molecules. nih.govresearchgate.net Strategies often rely on subtle differences in the steric and electronic environments of the halogen substituents, or the use of directing groups to guide the catalyst to a specific position. escholarship.org

While this compound serves as a building block in the synthesis of other chemicals, its potential in more direct applications is an area of ongoing investigation. smolecule.com Substituted anisoles, in general, are explored for their potential biological activities and material properties. alfa-chemistry.comsmolecule.com For instance, some anisole derivatives have shown promise in medicinal chemistry. alfa-chemistry.com Research into the specific biological profile of this compound is still in its early stages. Furthermore, the incorporation of this and similar halogenated anisoles into novel polymers or functional materials is an area with potential for future research. smolecule.com A significant research gap exists in fully understanding how the unique substitution pattern of this compound can be exploited for novel catalytic transformations or for the development of materials with specific electronic or optical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZOGPABZLMDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303557 | |

| Record name | 5-CHLORO-2-METHYLANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40794-04-5 | |

| Record name | 4-Chloro-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40794-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040794045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40794-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-CHLORO-2-METHYLANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-chloro-2-methoxy-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Methylanisole and Analogues

Established Synthetic Routes and Reaction Conditions

Established synthetic strategies for 5-Chloro-2-methylanisole and related compounds typically involve electrophilic aromatic substitution reactions on anisole (B1667542) or phenol derivatives. The choice of route is often dictated by the desired regioselectivity and the availability of starting materials.

Chlorination of Anisole Derivatives

The introduction of a chlorine atom onto an anisole ring system is a common strategy. The methoxy (B1213986) group (-OCH₃) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions, which influences the position of the incoming electrophile. quora.comwikipedia.org

Direct chlorination of 2-methylanisole (B146520) via electrophilic aromatic substitution is a primary route for synthesizing chlorinated methylanisole isomers. In this reaction, the methoxy and methyl groups direct the incoming chlorine atom primarily to the ortho and para positions relative to themselves. libretexts.org This results in a mixture of products, including this compound.

Common chlorinating agents for this reaction include molecular chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which polarizes the chlorinating agent, making it a more potent electrophile. wikipedia.orgmasterorganicchemistry.com The reaction conditions, including solvent, temperature, and choice of catalyst, must be carefully controlled to influence the isomeric distribution of the products. libretexts.org For instance, chlorination of toluene, a related compound, can be much faster than chlorination of benzene (B151609) and yields a mixture of ortho and para isomers. libretexts.org

Table 1: Product Distribution in Electrophilic Aromatic Substitution of Substituted Benzenes

| Reactant | Reaction | % Ortho Isomer | % Meta Isomer | % Para Isomer | Relative Rate (vs. Benzene) |

|---|---|---|---|---|---|

| C₆H₅OCH₃ (Anisole) | Bromination | 10 | trace | 90 | Very High |

| C₆H₅CH₃ (Toluene) | Nitration | 58.5 | 4.5 | 37 | 25 |

| C₆H₅Cl (Chlorobenzene) | Nitration | 30 | 1 | 69 | 0.033 |

Data adapted from studies on electrophilic aromatic substitution reactions. libretexts.org

Achieving high regioselectivity is a significant challenge in the direct chlorination of activated aromatic rings. cardiff.ac.uk A multi-step approach starting from a phenol derivative like o-cresol (2-methylphenol) can offer better control over the final product's isomeric purity.

The synthesis of 2-chloro-6-methylphenol (also known as 6-chloro-o-cresol) is the first step in this pathway. This involves the selective chlorination of o-cresol. While the chlorination of cresols often favors the formation of para-isomers, specific conditions and catalytic systems have been developed to enhance ortho-selectivity. cardiff.ac.ukresearchgate.net Traditional methods using molecular chlorine often result in mixtures of isomers. cardiff.ac.uk

More advanced methods utilize sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of Lewis acids and sulfur-containing catalysts, which can moderate the reactivity and improve regioselectivity. cardiff.ac.ukresearchgate.net For example, the chlorination of o-cresol with thionyl chloride and a Lewis acid like AlCl₃ is a documented method for producing chloro-cresol derivatives. chemicalbook.com The reaction typically involves the slow addition of the chlorinating agent to a mixture of the cresol and the catalyst. chemicalbook.com

Table 2: Selective Chlorination of o-Cresol

| Chlorinating System | Catalyst/Modifier | Key Product | Yield / Selectivity |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Aluminum-pillared montmorillonite | 4-chloro-o-cresol | para/ortho ratio = 6.1 |

| Sulfuryl Chloride (SO₂Cl₂) | Poly(alkylene sulfide)s / Lewis Acid | 4-chloro-o-cresol | High yields (ca. 97%) and high para/ortho ratios |

| Thionyl Chloride (SOCl₂) | AlCl₃ | 2-chloro-6-methylphenol | General method for chlorination |

Data derived from studies on selective phenol chlorination. cardiff.ac.ukresearchgate.netchemicalbook.com

Once 2-chloro-6-methylphenol is synthesized and isolated, the final step is the methylation of the phenolic hydroxyl group to form the corresponding anisole. This is a classic etherification reaction. A common and efficient method involves reacting the chlorophenol with a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base. chemicalbook.com The base, typically sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in a Williamson ether synthesis-type reaction.

This process is widely applied for converting various chlorophenols into their corresponding chloroanisoles. nih.govlu.seasm.org The reaction is generally high-yielding and proceeds under relatively mild conditions.

Selective Chlorination of Methyl-substituted Anisole or Phenol Derivatives

Transition Metal-Catalyzed Coupling Reactions in Synthesis of Halogenated Anisoles

Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.commdpi.com While less traditional for a simple molecule like this compound, these methods are invaluable for creating more complex analogues.

Catalytic systems based on palladium, copper, nickel, and other transition metals can be used to construct halogenated anisoles. mdpi.commdpi.com For example, a palladium-catalyzed reaction could theoretically couple a suitably functionalized 2-methylanisole derivative (e.g., a boronic acid) with a chlorine source. Conversely, a chlorinated aromatic precursor could be coupled with a methylating or methoxylating reagent. These reactions, including the Suzuki, Stille, and Sonogashira couplings, offer powerful ways to build complex molecular frameworks. mdpi.com While direct application to this compound synthesis is not commonly cited for large-scale production, these techniques are fundamental in the synthesis of diverse halogenated aromatic compounds for research and development. mdpi.comresearchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. ijsr.net In the synthesis of this compound and related aromatic compounds, a primary focus is the replacement of conventional, often hazardous, organic solvents with more environmentally benign alternatives. ijsr.nettext2fa.ir

The selection of a solvent is a critical aspect of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. ijsr.netresearchgate.net Sustainable or "green" solvents are chosen based on criteria such as low toxicity, renewability, biodegradability, and low environmental impact. text2fa.irresearchgate.net For aromatic synthesis, several classes of green solvents are being explored as replacements for traditional halogenated or hydrocarbon solvents like dichloromethane and benzene. ijsr.net

Key categories of sustainable solvents include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many reactions, particularly those utilizing biocatalysts. wikipedia.orgnih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂), in particular, is a promising green solvent. ijsr.net It is non-toxic, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. researchgate.net scCO₂ exhibits gas-like viscosity and diffusivity, facilitating mass transfer, while its liquid-like density allows it to dissolve reagents. researchgate.net Recovery of the product is simplified by depressurizing the system, which releases the CO₂ as a gas. ijsr.net

Ionic Liquids (ILs): These are salts with low melting points that can be designed with specific solvating properties. Their negligible vapor pressure reduces air pollution and exposure risks. nih.gov

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds with a melting point significantly lower than the individual components. wikipedia.org They are often biodegradable, inexpensive, and simple to prepare. wikipedia.org

Bio-derived Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction as sustainable alternatives to petroleum-derived solvents. text2fa.ir

The application of these solvents in the chlorination of 2-methylanisole could significantly reduce the environmental footprint of the synthesis by eliminating hazardous solvent waste and reducing energy consumption associated with solvent removal. text2fa.ir

| Solvent | Key Green Attributes | Potential Application in Aromatic Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant, renewable wikipedia.org | Biocatalytic halogenations, reactions with water-soluble catalysts |

| Supercritical CO₂ | Non-toxic, non-flammable, readily available, tunable properties, easy product separation ijsr.netresearchgate.net | Extraction of haloanisoles from reaction mixtures, medium for polymerization reactions wikipedia.orgmdpi.com |

| Ionic Liquids | Low volatility, tunable, potential for catalyst recycling nih.gov | Medium for electrophilic halogenation, can enhance catalyst stability |

| Deep Eutectic Solvents (DES) | Low cost, often biodegradable, simple to prepare wikipedia.org | Alternative reaction media for various organic transformations |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable biomass, lower energy consumption for processing text2fa.ir | Direct replacement for traditional ethers like THF and dichloromethane in organic synthesis |

Regioselectivity and Mechanistic Insights in Synthesis

The synthesis of this compound via electrophilic aromatic substitution of 2-methylanisole presents a classic case study in regioselectivity. The outcome of the reaction—the specific position of chlorination—is governed by the electronic effects of the substituents already present on the aromatic ring. wikipedia.org

In an electrophilic aromatic substitution (EAS) reaction, substituents on a benzene ring influence both the reaction rate and the position of the incoming electrophile. wikipedia.orgchemistrytalk.org These substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. wikipedia.org

The starting material for this compound is 2-methylanisole, which has two substituents:

Methoxy group (-OCH₃): This group is a strong activator. Although oxygen is electronegative (an inductively withdrawing effect), its lone pairs of electrons can be donated into the aromatic ring through resonance (a pi-donating effect). masterorganicchemistry.com This resonance effect is dominant, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The increased electron density is most pronounced at the ortho and para positions, making the methoxy group a strong ortho, para-director. chemistrytalk.orgyoutube.com

Methyl group (-CH₃): This alkyl group is a weak activator. It donates electron density into the ring primarily through an inductive effect and hyperconjugation. youtube.com This also increases the ring's reactivity and directs incoming electrophiles to the ortho and para positions. youtube.com

In 2-methylanisole, the methoxy group is at position 1 and the methyl group at position 2. The methoxy group strongly directs to its ortho (position 6) and para (position 4) positions. The methyl group directs to its ortho (position 3) and para (position 5) positions. The directing effects are summarized below:

-OCH₃ directs to: C4 (para), C6 (ortho)

-CH₃ directs to: C3 (ortho), C5 (para)

The formation of this compound indicates that substitution occurs at the C5 position. This outcome is a result of the combined directing influences and steric factors. The C5 position is para to the methyl group and meta to the more powerful methoxy directing group. However, the C4 position, which is para to the strong activating methoxy group, and the C6 position, which is ortho to both groups, are also electronically favored. The final product distribution often depends on the specific reaction conditions, but the directing effects of both activating groups collaborate to enhance the reactivity of the ring at specific sites, leading to a controlled substitution pattern. chemistrytalk.org

Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions. rowansci.com Within the framework of Density Functional Theory (DFT), the Fukui function is a reactivity indicator that describes the change in electron density at a given point in a molecule when the total number of electrons changes. wikipedia.org This allows for the identification of the most probable sites for electrophilic, nucleophilic, or radical attack. rowansci.comwikipedia.org

For an electrophilic attack, the relevant Fukui function, denoted as f⁻, identifies the most nucleophilic sites in a molecule. scm.comschrodinger.com A higher value of the condensed Fukui function (an index assigned to a specific atom) at a particular atom indicates a greater susceptibility to attack by an electrophile. scm.comnih.gov

To predict the most likely site of chlorination on 2-methylanisole, one would compute the f⁻ values for each carbon atom on the aromatic ring. The carbon atom with the highest f⁻ value is the predicted site of electrophilic substitution. schrodinger.com This approach bypasses the need for complex transition state modeling, offering a faster prediction based on the molecule's ground-state properties. rowansci.com

| Carbon Atom Position | Relative Position to Substituents | Predicted f⁻ Value (Arbitrary Units) | Predicted Reactivity Rank |

|---|---|---|---|

| C3 | ortho to -CH₃, meta to -OCH₃ | Moderate | 3 |

| C4 | meta to -CH₃, para to -OCH₃ | High | 2 |

| C5 | para to -CH₃, meta to -OCH₃ | Highest | 1 |

| C6 | ortho to -CH₃, ortho to -OCH₃ | High (Sterically Hindered) | - |

Note: This table is illustrative. Actual values require DFT calculations. The ranking reflects the expected electronic contributions, leading to the observed formation of the 5-chloro product.

Kinetic studies of electrophilic aromatic halogenation reveal how reaction rates are influenced by substituents, the chlorinating agent, and reaction conditions. rsc.org The chlorination of electron-rich aromatic compounds, such as 2-methylanisole, is typically a rapid reaction. mdpi.com The rate of reaction is generally first-order in both the aromatic substrate and the chlorinating agent. rsc.org

The presence of activating groups like methoxy and methyl dramatically increases the rate of chlorination compared to unsubstituted benzene. masterorganicchemistry.commasterorganicchemistry.com Studies on various substrates show that electron-donating substituents have a marked rate-enhancing effect. rsc.org For example, the rate of chlorination for toluene is significantly faster than for benzene, and anisole reacts even faster than toluene. masterorganicchemistry.com

The kinetics can be described by the following rate law for many chlorination reactions: Rate = k [Aromatic Substrate] [Chlorinating Agent]

The rate constant, k, is highly dependent on several factors:

Substituent Effects: The strong activating nature of the -OCH₃ and -CH₃ groups in 2-methylanisole leads to a high value for k.

Catalyst: Lewis acids like FeCl₃ or AlCl₃ are often used to "activate" the electrophile (e.g., Cl₂), making it more reactive and increasing the reaction rate. masterorganicchemistry.com

Competitive kinetic studies, where two different aromatic compounds compete for a limited amount of chlorinating agent, are often used to determine the relative reactivity of different substrates. These studies provide quantitative data on the activating or deactivating power of various substituents. rsc.org

Novel Synthetic Strategies and Process Intensification

Modern chemical manufacturing is increasingly moving away from traditional batch processing towards continuous, intensified processes. cetjournal.it Process intensification (PI) involves developing innovative equipment and techniques that offer significant benefits in terms of efficiency, safety, product quality, and cost-effectiveness over conventional methods. semanticscholar.org

For the synthesis of this compound, several PI strategies could be implemented:

Continuous Flow Reactors: Replacing large batch reactors with continuous flow systems, such as microreactors or tubular reactors, offers superior heat and mass transfer. semanticscholar.org This is particularly important for highly exothermic reactions like aromatic nitration and halogenation, as it allows for precise temperature control, preventing runaway reactions and the formation of unwanted byproducts. cetjournal.it The small reactor volumes also inherently improve process safety. cetjournal.it

Structured Catalysts: Instead of using catalyst powders or pellets in a packed bed, structured catalysts (e.g., monolithic supports or catalytic static mixers) can be used. These structures reduce pressure drop, improve fluid dynamics, and enhance catalyst-reactant contact, leading to higher efficiency. semanticscholar.org

Multifunctional Reactors: This approach combines multiple unit operations, such as reaction and separation, into a single piece of equipment. semanticscholar.org For example, a reactive distillation column could potentially be used for the synthesis and immediate purification of haloanisoles, where the reaction occurs in the column as the products are separated by their boiling points. This can lead to higher conversions and reduced capital and operating costs. mdpi.com

These novel strategies can transform the synthesis of specialty chemicals like this compound into a more sustainable, safer, and economically viable process. cetjournal.itmdpi.com

Flow Chemistry Applications in Anisole Derivatization

Flow chemistry has emerged as a transformative technology in modern chemical synthesis, providing enhanced control over reaction parameters, improved safety, and greater efficiency compared to conventional batch processing. asynt.com These advantages are particularly relevant for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). asynt.comacs.org The application of flow chemistry to the derivatization of anisoles and related aromatic compounds showcases its potential for producing molecules like this compound in a more controlled and scalable manner.

Continuous flow reactors offer superior mass and heat transfer, which is crucial for managing highly exothermic or rapid reactions often encountered in aromatic chemistry. jst.org.in For instance, nitration, a common derivatization reaction for anisole, is notoriously exothermic and can lead to runaway reactions in batch reactors. In a flow setup, the small reaction volume and high surface-area-to-volume ratio allow for efficient heat dissipation, ensuring precise temperature control and minimizing the formation of byproducts.

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. acs.org Reactions involving toxic or explosive substances can be performed with greater safety as only small quantities are reacting at any given time within the enclosed system. This is particularly pertinent for diazotization reactions, a key step in converting anilines to other functional groups, which involve the formation of potentially unstable diazonium salts.

The modular nature of flow chemistry systems also allows for the integration of multiple reaction steps into a continuous sequence, often referred to as "telescoped" synthesis. uc.pt This approach minimizes manual handling and purification of intermediates, leading to a more streamlined and efficient process. For the synthesis of a substituted anisole from an aniline precursor, a flow process could be envisioned where diazotization, hydrolysis, and methylation occur in sequential reactors, with in-line purification steps to remove impurities.

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description |

| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions and allow for the safe handling of hazardous materials. acs.org |

| Improved Heat and Mass Transfer | High surface-area-to-volume ratio enables precise temperature control and efficient mixing. jst.org.in |

| Increased Efficiency and Yield | Precise control over reaction parameters often leads to higher yields and reduced byproduct formation. |

| Scalability | Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel. asynt.com |

| Automation and Reproducibility | Automated systems ensure high reproducibility and allow for unattended operation. syrris.com |

Stereoselective Synthesis of Chiral Anisole Analogues

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. nih.gov While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral analogues of anisole is a significant area of research.

This methodology has been successfully applied to the enantioselective total synthesis of natural products, demonstrating its synthetic utility. nih.gov The ability to convert readily available achiral anisole derivatives into valuable chiral building blocks highlights the power of catalytic asymmetric synthesis.

Table 2: Key Steps in the Asymmetric Synthesis of Chiral Cyclohex-2-enones from Anisoles nih.gov

| Step | Reaction | Key Features |

| 1 | Birch Reduction | Reduction of the aromatic ring of the substituted anisole. |

| 2 | Hydrolysis | Conversion of the Birch reduction product to a β,γ-unsaturated cyclohexenone. |

| 3 | Asymmetric Isomerization | Enantioselective isomerization to the α,β-unsaturated chiral enone using a chiral catalyst. |

The development of such stereoselective transformations is crucial for accessing a wider range of structurally diverse and biologically active molecules. While direct asymmetric synthesis of chiral derivatives of this compound has not been specifically reported, the principles demonstrated in the synthesis of chiral cyclohex-2-enones from anisole precursors could potentially be adapted for the synthesis of other chiral anisole analogues.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Techniques for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, twisting). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and structural motifs. For aromatic compounds like 5-Chloro-2-methylanisole, characteristic bands for C-H, C-C, C-O, and C-Cl bonds are expected.

Based on the analysis of the analogue 5-chloro-ortho-methoxyaniline, the key vibrational frequencies are identified. niscpr.res.in Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1625 cm⁻¹ region. scialert.net The presence of the methoxy (B1213986) (-OCH₃) group is confirmed by its characteristic C-H stretching and bending modes, as well as the C-O stretching vibrations. The C-Cl stretching frequency is typically found at lower wavenumbers.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound (based on data from 5-chloro-ortho-methoxyaniline niscpr.res.inresearchgate.net)

| Wave number (cm⁻¹) | Intensity | Assignment |

| 3198 | Strong | Aromatic C-H Stretching |

| 1476 | Medium | C-C Stretching |

| 1322 | Medium | C-H Bending |

| 1215 | Strong | C-O Stretching (Methoxy) |

| 1024 | Strong | C-H In-plane Bending |

| 810 | Medium | C-H Out-of-plane Bending |

| 678 | Medium | C-Cl Stretching |

Note: The table presents a selection of key vibrational modes. The actual spectrum contains numerous other bands.

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic laser light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and bonds involving non-polar groups produce strong Raman signals.

For this compound, FT-Raman spectroscopy is particularly useful for analyzing the vibrations of the benzene ring and the C-Cl bond. The analysis of its analogue, 5COMA, reveals strong Raman bands for the aromatic C-C stretching and C-H bending modes. niscpr.res.inresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound (based on data from 5-chloro-ortho-methoxyaniline niscpr.res.inresearchgate.net)

| Wave number (cm⁻¹) | Intensity | Assignment |

| 3196 | Medium | Aromatic C-H Stretching |

| 1590 | Strong | C-C Stretching |

| 1338 | Medium | C-H Bending |

| 1285 | Strong | Trigonal Bending |

| 1038 | Medium | C-H In-plane Bending |

| 825 | Medium | Ring Breathing Mode |

| 680 | Strong | C-Cl Stretching |

Note: The table highlights key Raman-active modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information on the connectivity and chemical environment of individual atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For this compound, distinct signals are expected for the protons of the methyl group, the methoxy group, and the aromatic ring.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the typical aromatic region (δ 6.5-8.0 ppm). Their precise chemical shifts and splitting patterns (multiplicity) are determined by the electronic effects of the chloro, methyl, and methoxy substituents. The proton between the methyl and methoxy groups is expected to be a singlet or a narrow doublet, while the other two protons will likely appear as doublets due to coupling with each other.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the ring are also equivalent and will appear as another sharp singlet, generally further upfield around δ 2.1-2.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In this compound, all eight carbon atoms are unique and should therefore produce eight distinct signals.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have signals in the δ 110-160 ppm region. The carbons directly attached to the substituents (ipso-carbons) can be distinguished from those bearing a hydrogen atom. The carbon attached to the oxygen of the methoxy group will be the most downfield (highest ppm value), while the carbon attached to the chlorine atom will also be significantly downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the δ 55-60 ppm range.

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected to have a signal in the upfield region, around δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-OCH₃ | 155 - 160 |

| C-CH₃ | 125 - 130 |

| C-Cl | 128 - 133 |

| Ar-C | 110 - 140 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* transitions, involving the delocalized π-electrons of the benzene ring.

The benzene ring itself has characteristic absorptions in the UV region. The attachment of substituents like -Cl, -CH₃, and -OCH₃ modifies the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λₘₐₓ). These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The spectrum of this compound is expected to show strong absorption bands in the ultraviolet range, likely between 250 and 300 nm, corresponding to these π → π* electronic transitions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₉ClO), this technique provides definitive confirmation of its molecular mass and offers insights into its structural arrangement. epa.govsynquestlabs.com

The molecular weight of this compound is 156.61 g/mol . synquestlabs.comaksci.com In a mass spectrum, the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 156. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2]⁺. slideshare.net This is due to the natural abundance of the ³⁷Cl isotope. For compounds with one chlorine atom, the ratio of the intensity of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) is approximately 3:1, which serves as a clear indicator of the presence of chlorine in the molecule.

Upon ionization, the molecular ion of this compound undergoes fragmentation. wikipedia.orggentechscientific.com The fragmentation pattern is predictable based on the principles of chemical stability, where the bonds most likely to break are those that result in the formation of more stable carbocations or neutral molecules. chemguide.co.uk For an ether like anisole (B1667542), a common fragmentation is the loss of a methyl group (•CH₃) from the methoxy moiety, or the loss of the entire methoxy group (•OCH₃). libretexts.orgmsu.edu

A primary fragmentation pathway for this compound is the cleavage of the methyl group from the ether, a process known as alpha-cleavage. wikipedia.org This results in a stable cation at m/z 141. The loss of the entire methoxy group is less common but can lead to a fragment at m/z 125. Another significant fragmentation involves the loss of a formyl radical (•CHO) from the [M-CH₃]⁺ fragment, leading to a subsequent ion.

The expected fragmentation pattern for this compound is detailed in the interactive data table below.

| m/z Value | Isotopic Peak (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|---|

| 156 | 158 | [C₈H₉³⁵ClO]⁺ | - | Molecular Ion (M⁺) |

| 141 | 143 | [C₇H₆³⁵ClO]⁺ | •CH₃ | Loss of a methyl group; often the base peak |

| 113 | 115 | [C₆H₅³⁵Cl]⁺ | •CH₃ and CO | Subsequent loss of carbon monoxide |

| 108 | - | [C₇H₅O]⁺ | •Cl and •CH₃ | Loss of chlorine and methyl radicals |

X-ray Crystallography for Solid-State Structure Validation

However, a thorough review of published scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. While crystallographic data exists for related derivatives, no public records of single-crystal X-ray diffraction analysis for this compound itself are available. researchgate.net Therefore, experimental data on its solid-state structure, including unit cell dimensions, space group, and specific intramolecular distances and angles, remains undetermined.

Theoretical and Computational Chemistry of 5 Chloro 2 Methylanisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 5-Chloro-2-methylanisole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.org DFT calculations for this compound can determine its electronic structure, providing a basis for understanding its reactivity and spectroscopic characteristics. echemcom.com A study on the related compound 5-chloro-2-nitroanisole utilized DFT methods, specifically with the B3LYP functional and 6-31G(d,p) basis set, to analyze its structural and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic compounds like this compound, this energy gap influences their charge transfer properties. irjweb.com

Table 1: Calculated Electronic Properties of a Related Anisole (B1667542) Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are representative for a similar chloroanisole structure and can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net For a molecule like this compound, the MESP would indicate negative potential around the oxygen and chlorine atoms due to their high electronegativity, making them susceptible to electrophilic attack. researchgate.netmdpi.com Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, marking them as sites for potential nucleophilic interaction. researchgate.net The topology of the MESP can identify electron-rich locations such as lone pairs and π-bonds. mdpi.com

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net The Fukui function, ƒ(r), can predict sites for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ0). nih.govmdpi.com In a study of 5-chloro-2-nitroanisole, Fukui analysis was used to distinguish between nucleophilic and electrophilic centers, and these predictions were consistent with the MESP analysis. researchgate.net For this compound, this analysis would likely identify the carbon atoms of the benzene (B151609) ring as primary sites for electrophilic substitution, with the exact reactivity influenced by the directing effects of the chloro, methyl, and methoxy (B1213986) groups.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy and computational cost of the simulation. wikipedia.orgumich.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, cc-pVTZ). fiveable.mepublish.csiro.au Split-valence basis sets, like 6-31G, offer a good balance between accuracy and efficiency for many organic molecules. fiveable.me For higher accuracy, polarization functions (indicated by *) and diffuse functions (indicated by +) can be added to the basis set. wikipedia.org

The computational cost increases significantly with the size of the basis set. umich.edu Therefore, a compromise must be made between the desired accuracy of the results and the available computational resources. For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely provide reliable results for its electronic properties. mdpi.comharbinengineeringjournal.com

Table 2: Common Basis Sets and Their Characteristics

| Basis Set | Description | Computational Cost |

|---|---|---|

| STO-3G | Minimal basis set | Low |

| 6-31G(d) | Split-valence with polarization on heavy atoms | Moderate |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms | High |

Molecular Dynamics Simulations for Conformational Analysis

By simulating the motion of the atoms over a period of time, MD can explore the potential energy surface of the molecule and identify its stable conformers. nih.gov These simulations typically employ a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions affect the conformational landscape. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like this compound, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a prominent method employed for this purpose, capable of yielding accurate predictions of vibrational spectra, including Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.net

The process typically begins with the optimization of the molecular geometry of this compound in its ground state. Using a quantum chemical software package like Gaussian, calculations can be performed at a specific level of theory, for instance, using the B3LYP functional with a basis set such as 6-311+G**. researchgate.net This optimization provides the most stable conformation of the molecule.

Following geometry optimization, the vibrational frequencies are calculated. These theoretical frequencies often require scaling to correct for anharmonicity and the approximations inherent in the computational method. The scaled theoretical wavenumbers can then be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, and the characteristic vibrations of the chloro and methoxy functional groups. researchgate.net

A normal coordinate analysis, based on the results of the DFT calculations, can be performed to provide a detailed description of the vibrational modes. researchgate.net This analysis helps in understanding the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each vibrational frequency.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311+G )**

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100 | 3068 | ~3070 | Aromatic C-H stretch |

| ν(C-H) methyl | 2980 | 2950 | ~2955 | Asymmetric CH₃ stretch |

| ν(C-H) methyl | 2920 | 2891 | ~2890 | Symmetric CH₃ stretch |

| ν(C=C) aromatic | 1605 | 1589 | ~1590 | Aromatic ring stretch |

| ν(C=C) aromatic | 1490 | 1475 | ~1478 | Aromatic ring stretch |

| δ(C-H) methyl | 1450 | 1436 | ~1440 | Asymmetric CH₃ bend |

| ν(C-O) ether | 1250 | 1238 | ~1245 | Aryl-O stretch |

| ν(C-Cl) | 780 | 772 | ~775 | C-Cl stretch |

Note: This table is illustrative and based on typical values for similar aromatic compounds. The experimental values are hypothetical for comparison.

Beyond vibrational spectroscopy, computational methods can also predict other spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to UV-visible absorption spectra. nih.goveurjchem.com Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing another layer of structural verification when compared against experimental NMR data. eurjchem.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies, thereby gaining a deeper understanding of reaction pathways and predicting product formation. researchgate.netdoi.org

One area where computational modeling is particularly insightful is in the study of electrophilic aromatic substitution reactions, such as oxidation or hydroxylation, which are common for anisole derivatives. researchgate.net For instance, the reaction of this compound with an oxidizing agent, such as a hydroxyl radical, can be modeled to predict the regioselectivity of the attack on the aromatic ring.

Using semi-empirical or DFT methods, the energies of the ground state reactant, possible intermediates (e.g., tetrahedral intermediates formed by radical addition), and transition states can be calculated. researchgate.netdoi.org The enthalpy of activation (ΔHact) and the enthalpy of reaction (ΔHreac) for attacks at different positions on the aromatic ring can be determined. doi.org The position with the lowest activation energy barrier is the most likely site of reaction.

For this compound, the directing effects of the activating methoxy and methyl groups, and the deactivating but ortho-, para-directing chloro group, create a complex system for predicting regioselectivity. Computational models can quantify these electronic effects and predict the most favorable reaction pathway.

Table 2: Hypothetical Calculated Energetic Parameters for the Hydroxylation of this compound at Different Positions

| Position of Attack | Enthalpy of Reaction (ΔHreac) (kcal/mol) | Enthalpy of Activation (ΔHact) (kcal/mol) | Predicted Major Product |

| C3 | -20.5 | 19.8 | No |

| C4 | -22.1 | 18.2 | Yes |

| C6 | -21.5 | 18.9 | Minor |

Note: This table is illustrative. The values are hypothetical, based on computational studies of similar aromatic hydroxylations, to demonstrate the type of data generated.

These computational models can also be extended to study other reaction types, such as nucleophilic aromatic substitution (SNAr) or the mechanisms of metal-catalyzed cross-coupling reactions involving this compound. semanticscholar.org By examining the geometries of transition states and the electronic properties of intermediates, researchers can rationalize experimental observations and design more efficient synthetic routes. semanticscholar.org The insights gained from such computational studies are crucial for understanding the reactivity of substituted anisoles and for the rational design of new chemical transformations.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions on 5-Chloro-2-methylanisole are determined by the combined influence of its substituents.

Regiochemical Control and Substituent Effects

The outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the nature of the substituents already present. These groups can be classified based on their effect on the reaction rate (activating or deactivating) and the position they direct the incoming electrophile to (ortho-, para-, or meta-directing).

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Although oxygen is highly electronegative and withdraws electron density inductively, its ability to donate a lone pair of electrons into the aromatic ring via resonance is a much stronger effect. brainly.comminia.edu.eg This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles. minia.edu.egmsu.edu

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, which stabilizes the positively charged intermediate (arenium ion) formed during the substitution. youtube.com

Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. Halogens are an exception to the general trend. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org

In this compound, the methoxy group at position 1, the methyl group at position 2, and the chloro group at position 5 collectively determine the regioselectivity. The powerful activating and directing effect of the methoxy group is dominant. The available positions for substitution are C3, C4, and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | C1 | Strongly Activating (Resonance) | Ortho (C2, C6), Para (C4) |

| Methyl (-CH₃) | C2 | Weakly Activating (Inductive) | Ortho (C3), Para (C6) |

| Chloro (-Cl) | C5 | Deactivating (Inductive) | Ortho (C4, C6) |

Considering these effects:

Position C6: This position is ortho to the strongly activating methoxy group, para to the weakly activating methyl group, and ortho to the deactivating chloro group. It is strongly activated.

Position C4: This position is para to the strongly activating methoxy group and ortho to the deactivating chloro group. It is also strongly activated.

Position C3: This position is ortho to the methyl group but meta to the powerful methoxy group. It is less activated.

Therefore, electrophilic substitution is most likely to occur at positions C4 and C6, with the final product distribution also being influenced by steric hindrance. The bulky methyl group at C2 may sterically hinder attack at the C3 position.

Mechanism of Methoxy Group Activation

The methoxy group is more effective at activating an aromatic ring towards electrophilic substitution than a methyl group because it donates electron density through resonance, which is a more powerful effect than the inductive donation from a methyl group. brainly.com The mechanism involves a two-step process:

Formation of the Arenium Ion: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or a Wheland intermediate. wikipedia.orgmsu.edu

Deprotonation: A weak base removes a proton from the carbon atom that bonded with the electrophile, restoring the aromaticity of the ring.

When the electrophile attacks at the positions ortho or para to the methoxy group, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom. minia.edu.egchegg.com This fourth resonance contributor is particularly stable because all atoms (except hydrogen) have a complete octet of electrons. This enhanced stabilization of the intermediate lowers the activation energy for the reaction, leading to a faster rate of substitution at these positions. brainly.com No such stabilization is possible for an attack at the meta position.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the substituents are either electron-donating (methoxy, methyl) or weakly deactivating (chloro). There are no strong electron-withdrawing groups to facilitate the SNAr mechanism. Consequently, nucleophilic substitution of the chlorine atom does not readily occur under standard SNAr conditions. Alternative, more forceful methods, such as those involving organometallic reagents or high temperatures and pressures, would be required to achieve such a transformation.

Oxidation and Reduction Reactions

The substituents on this compound offer sites for oxidation and reduction reactions.

Oxidation: The methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid, which would yield 4-chloro-2-methoxybenzoic acid. The aromatic ring itself is relatively resistant to oxidation due to its stability, but under harsh conditions, it can be cleaved.

Reduction: The chloro group can be removed through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the C-Cl bond can be cleaved to replace the chlorine atom with a hydrogen atom, a process known as hydrodehalogenation. This would result in the formation of 2-methylanisole (B146520). Under more vigorous conditions, the aromatic ring itself can also be reduced to a substituted cyclohexane ring.

Catalytic Transformations Involving this compound

Modern organic synthesis employs various catalytic methods to functionalize C-H bonds and form new C-C or C-heteroatom bonds, often with high selectivity.

Palladium/Norbornene Catalysis for C-H Arylation of Anisole (B1667542) Derivatives

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful method for the difunctionalization of aryl halides. nih.govsemanticscholar.org This reaction allows for the simultaneous functionalization of the ipso-position (the carbon bearing the halide) and one of the ortho C-H bonds. nih.govresearchgate.net

The general mechanism for an aryl halide (Ar-X) proceeds as follows:

Oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species.

Migratory insertion of norbornene (NBE) into the Ar-Pd bond.

An intramolecular C-H activation at the ortho position of the aryl group, forming a five-membered palladacycle. This key intermediate is known as an alkyl-nortricyclyl-palladium(II) species. nih.gov

The palladacycle can then react with various reagents. For C-H arylation, it would typically undergo reductive elimination with another aryl group (from an organometallic reagent or another C-H activation event), followed by rearomatization and release of the norbornene catalyst.

For anisole derivatives, this catalytic system has been developed to achieve meta-C-H arylation, reversing the conventional ortho-selectivity often dictated by the methoxy group. chemrxiv.org Recent advances have also enabled the use of less reactive aryl chlorides in these transformations, significantly broadening their applicability. nih.gov In the context of this compound, this methodology could potentially be used to introduce an aryl group at the C6 position, which is ortho to the methoxy group, while also functionalizing the C5 position where the chlorine is located.

Iron(III)-Catalyzed Chlorination of Activated Arenes

A general and regioselective method for the chlorination of activated arenes has been developed utilizing iron(III) triflimide as a potent Lewis acid catalyst. This transformation employs N-chlorosuccinimide (NCS) as the chlorine source and is effective for a wide range of electron-rich aromatic compounds, including anisole derivatives. nih.gov The reaction proceeds efficiently, allowing for the mono- and even dichlorination of various substrates. nih.gov

The proposed mechanism for this reaction involves the activation of NCS by the iron(III) triflimide catalyst. The strong Lewis acidity of the iron center coordinates to the nitrogen atom of NCS, polarizing the N-Cl bond and generating a highly electrophilic chlorine species. This activated complex is then attacked by the electron-rich aromatic ring of a substrate like this compound.

Given the directing effects of the existing substituents on the this compound ring, the methoxy group (-OCH₃) is a strong activating ortho-, para-director, while the methyl group (-CH₃) is a weaker activating ortho-, para-director. The chloro group (-Cl) is a deactivating ortho-, para-director. The positions ortho and para to the strongly activating methoxy group are C6 and C4 respectively. The C4 position is already substituted with a chlorine atom. The C6 position is sterically hindered by the adjacent methyl group at C2. The position para to the methyl group is C5, which is already chlorinated. The positions ortho to the methyl group are C1 (substituted) and C3. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group. The most probable sites for chlorination would be the C4 and C6 positions. Since C5 is already chlorinated, the incoming electrophile would likely add to the C3 or C6 positions, which are ortho to the activating methyl and methoxy groups, respectively. The regioselectivity of the reaction on this compound would likely favor substitution at the position most activated by the methoxy group and least sterically hindered, leading to dichlorinated products. This methodology has been successfully applied to the late-stage chlorination of complex molecules. nih.gov

Table 1. Compounds involved in Iron(III)-Catalyzed Chlorination

| Compound Name | Role |

|---|---|

| This compound | Substrate |

| N-chlorosuccinimide (NCS) | Chlorine Source |

| Iron(III) triflimide | Catalyst |

| Dichloromethane | Solvent |

| Dichlorinated Products | Product |

Arene-Manganese Tricarbonyl Complex Formation

The formation of arene-manganese tricarbonyl complexes, specifically [(η⁶-arene)Mn(CO)₃]⁺, is a well-established process in organometallic chemistry. These cationic complexes are typically synthesized by heating a solution of a manganese carbonyl precursor, such as pentacarbonylmanganese(I), with the desired aromatic substrate in a high-boiling hydrocarbon solvent.

For a substrate like this compound, the reaction would involve the coordination of the manganese tricarbonyl cation to the π-system of the aromatic ring. This coordination is generally associative in nature. The reaction of chloroarene complexes with nucleophiles can lead to substitution reactions, for instance, the reaction of [(η⁶-C₆H₅Cl)Mn(CO)₃]⁺ with alcohols in the presence of a base yields aromatic ether complexes. This indicates that the manganese tricarbonyl moiety can activate the aromatic ring towards nucleophilic attack.

The synthesis of a related compound, the 3-chloro-2-methylanisole complex, has been reported using a trifluoroacetic anhydride (B1165640) method, highlighting that substituted anisoles can effectively form these types of complexes. The formation of the this compound-manganese tricarbonyl complex would proceed through the displacement of ligands from the manganese precursor by the arene. The electron-donating methoxy and methyl groups on the this compound ring enhance its electron density, facilitating its function as a ligand in the formation of the piano-stool structured complex. The resulting cationic complex would feature the manganese tricarbonyl unit bonded to one face of the substituted benzene ring.

Table 2. Compounds involved in Arene-Manganese Tricarbonyl Complex Formation

| Compound Name | Role |

|---|---|

| This compound | Arene Ligand |

| Pentacarbonylmanganese(I) | Manganese Source |

| [(η⁶-5-Chloro-2-methylanisole)Mn(CO)₃]⁺ | Product Complex |

Degradation and Environmental Fate Studies

Photocatalytic Degradation Pathways and Kinetics

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants like 5-Chloro-2-methylanisole. This process typically involves a semiconductor photocatalyst that, upon activation by light, generates highly reactive species that can break down the pollutant into simpler and less toxic compounds.

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high stability, cost-effectiveness, and efficiency in degrading a variety of organic contaminants. mdpi.comcore.ac.uk When TiO₂ is irradiated with UV light, it generates electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are the primary species responsible for the oxidation of organic pollutants. mdpi.commdpi.com The process of photocatalytic degradation generally involves the transfer of the pollutant to the catalyst surface, adsorption onto the catalyst, and subsequent chemical reaction. mdpi.com

The efficiency of TiO₂ in degrading chloroaromatics has been demonstrated in numerous studies. For instance, the photocatalytic degradation of chlorobenzene using TiO₂ has been shown to be an effective method for its removal from aqueous solutions. researchgate.net The degradation process is influenced by factors such as the initial concentration of the pollutant, the pH of the solution, and the dosage of the catalyst. researchgate.net In the case of chloroanilines, TiO₂-catalyzed photodegradation has been shown to proceed via the formation of various intermediate products, ultimately leading to mineralization. mdpi.com

The photocatalytic degradation of chloroaromatic compounds like this compound proceeds through a series of intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. For similar compounds like chloroanilines, intermediates such as aminophenol, benzidine, and hydroxyazobenzene have been identified during photocatalysis with halloysite-TiO₂ nanocomposites. mdpi.com In the degradation of 4-chloroaniline, intermediates like 4-chlorophenol, 4-chloronitrobenzene, and aniline have been observed. mdpi.com For 2-chloroaniline, 2-chlorophenol and p-benzoquinone were identified as the main intermediate products. mdpi.com While specific studies on this compound are limited, it is expected that its degradation would follow similar pathways, involving hydroxylation of the aromatic ring, cleavage of the ether bond, and dechlorination, leading to the formation of chlorophenols, catechols, and eventually smaller organic acids before complete mineralization.

Table 1: Potential Intermediate Products in the Photocatalytic Degradation of this compound

| Potential Intermediate | Formation Pathway |

| 5-Chloro-2-methylphenol | Hydroxylation of the aromatic ring |

| 4-Chloro-2-methylcatechol | Further hydroxylation |

| Chlorinated hydroquinones | Ring opening and rearrangement |

| Aliphatic carboxylic acids | Ring cleavage |

Note: This table is based on degradation pathways of similar chloroaromatic compounds.

The surface area of the TiO₂ photocatalyst plays a crucial role in determining the rate of degradation of organic pollutants. A larger specific surface area generally leads to a higher reaction rate because it provides more active sites for the adsorption of reactants and the subsequent photocatalytic reactions. core.ac.ukmdpi.com Nano-sized TiO₂ particles, with their high surface area-to-volume ratio, exhibit enhanced photocatalytic activity compared to micro-sized particles. core.ac.ukmdpi.com

Biodegradation Mechanisms and Microbial Interactions

Biodegradation is a key process in the natural attenuation of organic pollutants in the environment. It relies on the metabolic activity of microorganisms to transform or mineralize contaminants. Chlorinated aromatic compounds, including chloroanisoles, can be subject to microbial degradation under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria such as Pseudomonas and Burkholderia are known to degrade chlorobenzenes with up to four chlorine atoms. nih.gov The degradation pathway is typically initiated by dioxygenase enzymes, which leads to the formation of chlorocatechols as central intermediates that are further metabolized. nih.gov For chloroanisoles, microbial transformation often involves the O-demethylation of the methoxy (B1213986) group as an initial step, converting them to the corresponding chlorophenols. nih.gov These chlorophenols can then be further degraded.

Table 2: Microorganisms Involved in the Degradation of Chlorinated Aromatic Compounds

| Microorganism Genus | Degradation Condition | Role in Degradation |

| Pseudomonas | Aerobic | Initial oxidation of the aromatic ring |

| Burkholderia | Aerobic | Mineralization of chlorobenzenes |

| Dehalococcoides | Anaerobic | Reductive dechlorination |

| Desulfuromonas | Anaerobic | Dechlorination |

| Desulfitobacterium | Anaerobic | Dechlorination |

| Desulfovibrio | Anaerobic | Dechlorination |

Chemical Degradation in Various Environmental Matrices

The chemical degradation of this compound in the environment can occur through various abiotic processes, depending on the specific environmental matrix (e.g., soil, water). These processes can include hydrolysis and oxidation.

In aqueous environments, while anisole (B1667542) itself is relatively resistant to hydrolysis, the presence of the chlorine atom on the aromatic ring can influence its reactivity. However, significant hydrolysis of the ether or the chloro-substituent under typical environmental pH and temperature conditions is generally slow for chloroaromatic compounds.

In soil environments, the degradation of chlorinated organic compounds can be influenced by the presence of minerals and organic matter. Clay minerals, for instance, can catalyze certain degradation reactions. The herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), a structurally related compound, has been shown to dissipate rapidly in soil, primarily through biotic processes. mdpi.com However, its degradation can be influenced by the presence of other chemicals, such as fungicides, which can either enhance or inhibit the process. mdpi.com The mobility of this compound in soil and its susceptibility to chemical degradation will depend on factors such as soil type, pH, organic matter content, and the presence of other reactive species.

Photolytic Behavior of Chloroaromatics in Aqueous Solutions

Photolysis, or the degradation of a compound by light, is another important environmental fate process for chloroaromatic compounds in aqueous solutions. Direct photolysis occurs when the compound itself absorbs light, leading to its transformation. Indirect photolysis involves other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the pollutant.

The photolysis of monochloroaromatics in water, when exposed to light in the 250-300 nm range, typically leads to the formation of corresponding phenols. osti.gov For instance, the photolysis of chlorobenzene in water produces phenol. osti.gov The quantum yields for these reactions in water are often similar to those in organic solvents. osti.gov The half-life for the photolysis of various chloroaromatics in sunlight can range from a few days to several years, depending on the specific compound and environmental conditions. osti.gov For example, 2,3,7,8-tetrachlorodibenzodioxin (TCDD) has a photolysis half-life of about 4-5 days in water during the summer at a latitude of 40°. osti.gov The rate of photolysis is influenced by factors such as the wavelength and intensity of light, the presence of sensitizers, and the chemical structure of the compound.

Applications in Advanced Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

As a foundational starting material, 5-Chloro-2-methylanisole offers a stable and reactive scaffold for constructing more elaborate molecules.

While direct synthesis of a this compound-manganese tricarbonyl complex is not extensively documented, its structural features make it a suitable candidate for established synthetic methods for creating such organometallic compounds. Arene-manganese tricarbonyl complexes are valuable in organic synthesis for their ability to activate the arene ring towards nucleophilic attack.

The general synthesis of cationic arene-manganese tricarbonyl complexes, [Mn(arene)(CO)₃]⁺, can be achieved by reacting a manganese(I) source, such as bromopentacarbonylmanganese(I) (BrMn(CO)₅), with the desired arene in the presence of a halide scavenger like a silver salt. This method is particularly effective for electron-rich arenes, a category that includes substituted anisoles like this compound. The reaction proceeds as follows:

These resulting "piano stool" complexes can then be used in further synthetic steps, such as the stereoselective synthesis of arylglycine derivatives, where the manganese tricarbonyl group facilitates reactions that would be difficult to perform on the free arene.

This compound can serve as a precursor for the synthesis of substituted hydroxyketones, specifically those sharing its substitution pattern, such as 5'-Chloro-2'-hydroxy-4'-methylacetophenone. These hydroxyketones are themselves important intermediates in various synthetic pathways. The transformation can be envisioned through a two-step process:

Friedel-Crafts Acylation: The anisole (B1667542) ring is first acylated, typically using an acyl halide (like acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The electron-donating methoxy (B1213986) group directs the incoming acyl group to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, acylation is expected to occur at the position para to the methoxy group.

Demethylation: The resulting methoxy ketone is then converted to the target hydroxyketone by cleaving the methyl ether. This is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

This synthetic sequence transforms the relatively simple anisole into a more functionalized hydroxyketone, ready for further elaboration.

Intermediate in Pharmaceutical Synthesis